1-[(3-chlorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide
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Overview
Description
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a chlorophenyl group, and a methanesulfonyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Methanesulfonyl Group: This can be done using sulfonylation reactions with reagents such as methanesulfonyl chloride.
Coupling Reactions: The final step involves coupling the piperidine derivative with the chlorophenyl and methanesulfonyl groups under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-BROMOPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE
- 1-[(3-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE
Uniqueness
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may confer distinct properties compared to its analogs.
Properties
Molecular Formula |
C22H27ClN2O3S |
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Molecular Weight |
435.0 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-(4-propan-2-ylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C22H27ClN2O3S/c1-16(2)18-8-10-21(11-9-18)24-22(26)19-6-4-12-25(14-19)29(27,28)15-17-5-3-7-20(23)13-17/h3,5,7-11,13,16,19H,4,6,12,14-15H2,1-2H3,(H,24,26) |
InChI Key |
CMPFICRPHYSMQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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